Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene
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Overview
Description
Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is a highly specialized compound known for its unique chemical structure and properties. It is composed of a phosphazene core with six perfluoropentoxy groups attached. This compound is notable for its high molecular weight and the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoropentanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The general reaction scheme is as follows:
(NPCl2)3+6C5F9OH→(NP(OC5F9)2)3+6HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is known for its stability, but it can undergo certain chemical reactions under specific conditions:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under the influence of strong nucleophiles.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the phosphazene ring can hydrolyze, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Phosphoric acid derivatives.
Scientific Research Applications
Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for reactive intermediates.
Biology: Employed in the study of enzyme mechanisms and as a probe for fluorine-19 nuclear magnetic resonance spectroscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is primarily based on its ability to interact with various molecular targets through its fluorine atoms. These interactions can stabilize reactive intermediates or alter the activity of enzymes. The pathways involved often include the formation of stable complexes with metal ions or organic molecules .
Comparison with Similar Compounds
- Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
- Hexakis(1H,1H,5H-perfluoroheptoxy)phosphazene
Uniqueness: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is unique due to its specific perfluoropentoxy groups, which provide a balance of stability and reactivity. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-88(83-2-14(45,46)26(69,70)20(57,58)8(33)34)79-89(84-3-15(47,48)27(71,72)21(59,60)9(35)36,85-4-16(49,50)28(73,74)22(61,62)10(37)38)81-90(80-88,86-5-17(51,52)29(75,76)23(63,64)11(39)40)87-6-18(53,54)30(77,78)24(65,66)12(41)42/h7-12H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEUBAWEDRQJFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18F48N3O6P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379361 |
Source
|
Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1521.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16059-16-8 |
Source
|
Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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